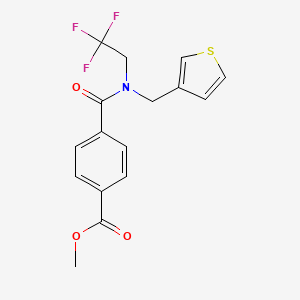

![molecular formula C10H7F3N2S B2831154 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 383129-63-3](/img/structure/B2831154.png)

4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

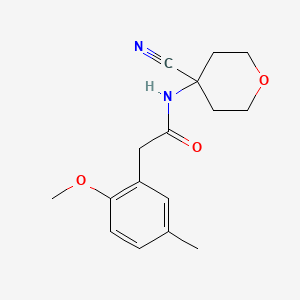

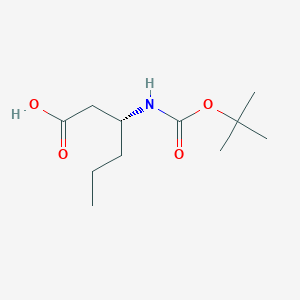

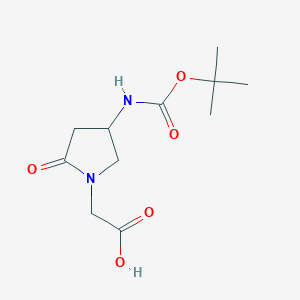

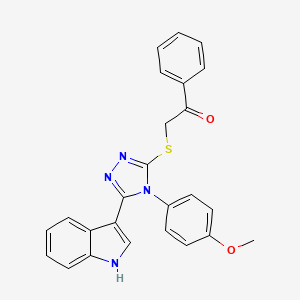

“4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the linear formula C10H6N2S1F4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazol-2-amine group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C10H8F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5,16H,(H2,14,15) .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 245.25 . The compound is stable at normal temperatures .Applications De Recherche Scientifique

Star-Shaped Single-Polymer Systems

Research on star-shaped single-polymer systems demonstrates applications in electroluminescence and amplified spontaneous emission. These systems, designed for saturated white electroluminescence, feature tris(phenyl)amine cores and benzothiadiazole dopants, achieving efficient energy transfer and emission modulation through structural design (Liu et al., 2016).

Oxidative C–H Functionalization

The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation showcases the potential in generating biologically potent compounds through metal-free, regioselective oxidative strategies (Mariappan et al., 2016).

Catalytic Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its utility in peptide synthesis and functional group transformations (Wang et al., 2018).

LED-Induced Polymerization

Star-shaped tris(phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research underscores the importance of novel photoinitiators in overcoming oxygen inhibition and enhancing polymerization efficiencies under air (Zhang et al., 2015).

Enantiomerically Pure Thiazoles

The synthesis and stereoselective 1,3-dipolar cycloaddition of enantiomerically pure 1,3-thiazole derivatives demonstrate their potential in producing optically active spirocyclic cycloadducts, offering insights into asymmetric synthesis and cycloaddition reactions (Gebert & Heimgartner, 2002).

Mécanisme D'action

Target of Action

The primary targets of 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.

Mode of Action

This interaction can result in the modulation of various biological processes, potentially leading to therapeutic effects .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to gene expression and cellular metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to modulate various biological processes through its interaction with its targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOADFQOSPEYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2831073.png)

![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)

![4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2831077.png)

![4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2831078.png)

![2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid](/img/structure/B2831088.png)